![molecular formula C6H11ClO2S B1375882 Methyl 2-[(3-chloropropyl)sulfanyl]acetate CAS No. 62519-33-9](/img/structure/B1375882.png)
Methyl 2-[(3-chloropropyl)sulfanyl]acetate
Descripción general
Descripción
“Methyl 2-[(3-chloropropyl)sulfanyl]acetate” is a chemical compound with the CAS number 62519-33-9 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H11ClO2S . The average mass is 182.668 Da .Physical And Chemical Properties Analysis
The physical and chemical properties such as density, melting point, and boiling point of “this compound” are mentioned in the resources, but specific values are not provided .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
Methyl 2-[(3-chloropropyl)sulfanyl]acetate is utilized in the synthesis of various pharmacologically active compounds. For instance, it is involved in the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, which exhibit potential antibacterial activity against both gram-negative and gram-positive bacteria (Siddiqui et al., 2014). This demonstrates its significance in developing new antibacterial agents.
Role in Flavor Chemistry
In the field of flavor chemistry, derivatives of this compound, like 2-sulfanyl-3-methylbutyl formate, have been identified in aged beers. These compounds contribute a typical ribes flavor and are important in understanding the flavor profiles of beverages (Tran et al., 2013).
In Organic Chemistry Research
This compound is also involved in various transformations and reactions in organic chemistry. For example, it is used in the formation of derivatives of 2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine and 5,6-dihydropyridin-2(1H)-one, highlighting its role in synthesizing complex organic molecules (Nedolya et al., 2018).
Pharmaceutical Research
In pharmaceutical research, this compound is used in creating compounds with potential therapeutic benefits. For instance, its derivatives are investigated for their effects on the central nervous system in mice, indicating its relevance in developing new CNS-active drugs (Maliszewska-Guz et al., 2005).
Application in Polymer Science
The compound finds applications in polymer science as well. It is used in the living radical polymerization of vinyl acetate, demonstrating its usefulness in synthesizing polymers with controlled properties (Stenzel et al., 2003).
Antimicrobial and Cytotoxicity Studies
Additionally, its derivatives have been screened for in vitro antimicrobial activity and evaluated for cytotoxic effects, showing its potential in developing antimicrobial agents (Paul & Muthusubramanian, 2013).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-(3-chloropropylsulfanyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2S/c1-9-6(8)5-10-4-2-3-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDBQVMKNNAGNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60807835 | |
| Record name | Methyl [(3-chloropropyl)sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60807835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62519-33-9 | |
| Record name | Methyl [(3-chloropropyl)sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60807835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide](/img/structure/B1375801.png)
![6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl](/img/structure/B1375802.png)
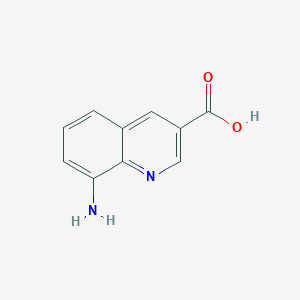
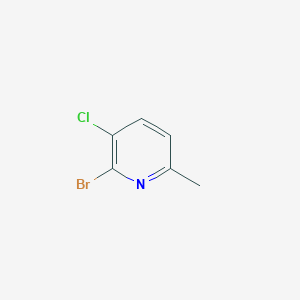
![2-Bromo-6,7-dihydro-4H-pyrano[4,3-d]thiazole](/img/structure/B1375807.png)
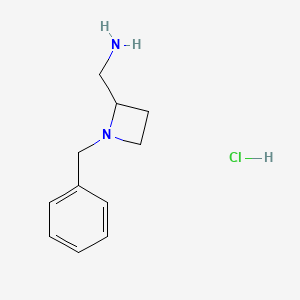
![3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine hydrochloride](/img/structure/B1375809.png)
![7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1375811.png)
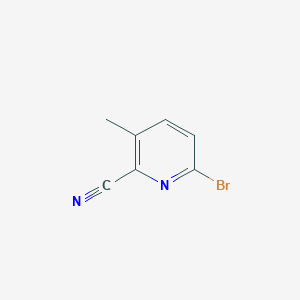
![1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B1375817.png)
![(4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1375818.png)
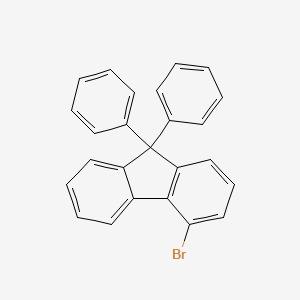

![Octahydro-2H-pyrano[3,2-c]pyridine hydrochloride](/img/structure/B1375822.png)
